molecular formula C21H26N2OS B11636465 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11636465
M. Wt: 354.5 g/mol
InChI Key: KLZNRAWYCWTFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of an ethylsulfanyl group and a spiro-cyclohexane ring further enhances its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide. The spiro-cyclohexane ring can be introduced through a spirocyclization reaction, often involving a cyclohexanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the spiro-cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline or spiro-cyclohexane derivatives.

Scientific Research Applications

3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The spiro linkage provides a rigid structure that can influence the compound’s overall conformation and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-3-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one
  • 3-ethyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one
  • 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one

Uniqueness

The unique combination of the ethylsulfanyl group, spiro-cyclohexane ring, and quinazoline core distinguishes 3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one from other similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

3-ethyl-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C21H26N2OS/c1-3-23-19(24)17-18(22-20(23)25-4-2)16-11-7-6-10-15(16)14-21(17)12-8-5-9-13-21/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3

InChI Key

KLZNRAWYCWTFHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.